molecular formula C7H7N3O4 B1241319 Nihydrazone CAS No. 67-28-7

Nihydrazone

Cat. No. B1241319
CAS RN: 67-28-7
M. Wt: 197.15 g/mol
InChI Key: ACFHHZJOAUZSJU-XBXARRHUSA-N
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Description

Nihydrazone is a feed additive for chickens, which has both antibacterial and antiprotozoal activity . It has been found to be effective against coccidiosis due to Eimeria tenella and E. necatrix .


Molecular Structure Analysis

This compound has a molecular formula of C7H7N3O4 . Its molecular weight is 197.15 . The percent composition is C 42.65%, H 3.58%, N 21.31%, O 32.46% .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, hydrazones, a class of organic compounds related to this compound, are known to undergo various reactions. For instance, hydrazones are susceptible to hydrolysis and can condense with a second equivalent of a carbonyl to give azines .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C7H7N3O4, and its average mass is 197.148 Da . More detailed physical and chemical properties specific to this compound are not available in the current resources.

Scientific Research Applications

Anticoccidial Activity

Nihydrazone, known chemically as 5-nitro-2-furaldehyde acetylhydrazone, has shown promising results in the field of poultry science, particularly for its anticoccidial activity. Studies have highlighted its effectiveness against Eimeria tenella, a parasite responsible for coccidiosis in chickens. Due to its low toxicity and high degree of activity, this compound has been considered for use as a feed additive to prevent acute and chronic coccidiosis in chickens. These findings were established through rigorous experimentation involving different strains of coccidia (Johnson & O'Connor, 1965).

Activity Against Bacterial Infections in Poultry

Apart from its anticoccidial properties, this compound has also been found effective against bacterial infections in poultry, particularly those caused by Salmonella and Escherichia coli. This aspect of this compound's application is significant in poultry management, as it helps in reducing severe diseases like air sac disease, which often leads to high condemnation rates at the time of poultry slaughter. Such benefits suggest a broader antimicrobial activity of this compound, beyond just its anticoccidial effects (Freedman, Johnson, & O'Connor, 1965).

Veterinary Applications

The veterinary applications of this compound extend to treating various poultry diseases, including its role as a coccidiostat. Controlled laboratory conditions have been utilized to determine the effectiveness of this compound in treating experimental infections, thereby cementing its role in veterinary medicine, particularly in poultry disease management (McLoughlin & Gardiner, 1965).

Nitrofuran Compounds and Poultry Production

This compound, as a nitrofuran compound, has shown significant results in improving poultry production. Studies have demonstrated its role in increasing weight gains and enhancing feed conversion rates in chickens, especially those suffering from diseases like air sac infection. This not only improves the health of the poultry but also reduces the total number of chickens condemned due to diseases at dressing plants, thereby improving overall production efficiency (Lott, 1962).

Safety and Hazards

While specific safety and hazard information for Nihydrazone is not available, it’s worth noting that hydrazines, a class of compounds related to this compound, are highly reactive and easily catch fire. Workers may be harmed from exposure to hydrazine .

properties

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-5(11)9-8-4-6-2-3-7(14-6)10(12)13/h2-4H,1H3,(H,9,11)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFHHZJOAUZSJU-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046398
Record name Nihydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67-28-7
Record name Nihydrazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nihydrazone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6463
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Record name Nihydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nihydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NIHYDRAZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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